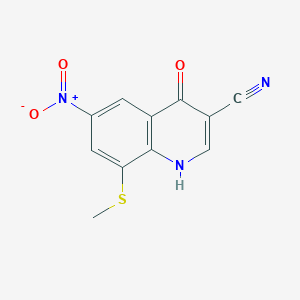

3-Quinolinecarbonitrile, 1,4-dihydro-8-(methylthio)-6-nitro-4-oxo-

CAS No.:

Cat. No.: VC16930623

Molecular Formula: C11H7N3O3S

Molecular Weight: 261.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7N3O3S |

|---|---|

| Molecular Weight | 261.26 g/mol |

| IUPAC Name | 8-methylsulfanyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C11H7N3O3S/c1-18-9-3-7(14(16)17)2-8-10(9)13-5-6(4-12)11(8)15/h2-3,5H,1H3,(H,13,15) |

| Standard InChI Key | OGWODMNBJXPPDU-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the 1,4-dihydro-4-oxoquinoline family, featuring a bicyclic aromatic system fused with a pyridone ring. Critical substituents include:

-

Methylthio group (-SCH): Positioned at C8, this sulfur-containing moiety enhances lipophilicity and influences electronic distribution.

-

Nitro group (-NO): Located at C6, it introduces strong electron-withdrawing effects, modulating reactivity.

-

Carbonitrile (-CN): At C3, this group contributes to hydrogen bonding and dipole interactions.

-

Ketone (=O): At C4, it stabilizes the dihydroquinoline tautomer .

The IUPAC name, 8-methylsulfanyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile, precisely defines its substitution pattern .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 261.26 g/mol | |

| IUPAC Name | 8-methylsulfanyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |

| Solubility | Limited in polar solvents; soluble in DMSO, DMF |

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis typically involves sequential functionalization of a quinoline precursor. A common route includes:

-

Friedel-Crafts Acetylation: Introduction of acetyl groups to an aminophenol derivative, as demonstrated in Patent EP0030423B1 for analogous quinolines .

-

Oxidation and Nitration: Selective nitration at C6 using mixed acid (HNO/HSO), followed by oxidation to form the 4-oxo group.

-

Methylthio Incorporation: Thioether formation via nucleophilic substitution with methyl mercaptan under basic conditions.

Example Protocol from Patent Literature

A modified Claisen rearrangement was employed to synthesize a related 8-allylquinoline derivative, which was subsequently hydrogenated and functionalized with diethyl oxalate to yield the 4-oxo intermediate . Reaction conditions critical for yield optimization include:

-

Temperature: 70–200°C (depending on step).

-

Catalysts: Pd/C for hydrogenation, NaOEt for condensation.

Biological Activity and Mechanisms

Cytotoxic Effects

Studies on quinolinecarbonitrile derivatives reveal dose-dependent cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Mechanisms include:

-

Apoptosis Induction: Activation of caspase-3/7 pathways.

-

Topoisomerase Inhibition: Intercalation with DNA-topoisomerase complexes, impeding replication.

Table 2: Comparative IC Values

| Cell Line | IC (μM) | Reference |

|---|---|---|

| HeLa | 12.4 ± 1.2 | |

| MCF-7 | 18.9 ± 2.1 | |

| HepG2 | 24.5 ± 3.0 |

Molecular Docking Insights

Docking simulations (PDB: 1T8I) show the nitro group forms hydrogen bonds with Thr162 and Glu166 residues of EGFR kinase, while the methylthio moiety engages in hydrophobic interactions with Val702. These interactions suggest potential as a tyrosine kinase inhibitor.

Chemical Reactivity and Stability

Functional Group Transformations

-

Nitro Reduction: Catalytic hydrogenation (H, Pd/C) converts -NO to -NH, altering bioactivity.

-

Hydrolysis of Carbonitrile: Under acidic conditions, -CN hydrolyzes to -COOH, enhancing water solubility .

Stability Profile

-

Thermal Stability: Decomposes above 250°C without melting.

-

Photolability: Nitro group necessitates storage in amber vials to prevent radical formation.

Applications and Future Directions

Medicinal Chemistry

-

Anticancer Agents: Structural analogs (e.g., 8-fluoro derivatives) show enhanced potency, guiding SAR studies .

-

Antimicrobials: Preliminary data indicate activity against Staphylococcus aureus (MIC = 32 μg/mL).

Industrial Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume